N-[(3-Methyl-4-oxophthalazin-1-yl)methyl]prop-2-enamide
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Overview
Description
N-[(3-Methyl-4-oxophthalazin-1-yl)methyl]prop-2-enamide is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243266 This compound is characterized by the presence of a phthalazinone moiety linked to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methyl-4-oxophthalazin-1-yl)methyl]prop-2-enamide typically involves the reaction of 3-methyl-4-oxophthalazin-1-ylmethyl chloride with prop-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality. Solvent recovery and recycling techniques are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Methyl-4-oxophthalazin-1-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phthalazinone moiety, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives with increased oxidation states.
Reduction: Formation of reduced derivatives with decreased oxidation states.
Substitution: Formation of substituted derivatives with various functional groups attached to the phthalazinone moiety.
Scientific Research Applications
N-[(3-Methyl-4-oxophthalazin-1-yl)methyl]prop-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-Methyl-4-oxophthalazin-1-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The compound may act by binding to enzymes or receptors, thereby altering their activity and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Methyl-4-oxophthalazin-1-yl)methyl]prop-2-enamide
- N-[(3-Methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide
- N-[(3-Methyl-4-oxophthalazin-1-yl)methyl]prop-2-ynamide
Uniqueness
N-[(3-Methyl-4-oxophthalazin-1-yl)methyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-3-12(17)14-8-11-9-6-4-5-7-10(9)13(18)16(2)15-11/h3-7H,1,8H2,2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUHPKZVPVECOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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